molecular formula C19H16N4O2S B2482612 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 119426-88-9

3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2482612
CAS No.: 119426-88-9
M. Wt: 364.42
InChI Key: PXLCNHSNRFDHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound with the CAS Registry Number 119426-88-9 . It has a molecular formula of C 19 H 16 N 4 O 2 S and a molecular weight of 364.42 g/mol . The compound features a quinazolinone core structure, a scaffold recognized in medicinal chemistry for its diverse biological activities. The specific 2-sulfanyl substituent on the quinazolinone ring may offer potential for further chemical modification or influence its binding characteristics in biological systems. Quinazolinone derivatives, in general, have been investigated for various pharmaceutical applications. Patent literature indicates that structurally related quinazolinone compounds have been studied for their potential as B-Raf kinase inhibitors, which are relevant in oncology research . Furthermore, the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety (a derivative of antipyrine) is a common heterocyclic structure in chemical and pharmaceutical research, as evidenced by its presence in numerous crystallographic studies . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this compound with care, in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-12-16(18(25)23(21(12)2)13-8-4-3-5-9-13)22-17(24)14-10-6-7-11-15(14)20-19(22)26/h3-11H,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLCNHSNRFDHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS No. 119426-88-9) is a member of the pyrazolone and quinazolinone family, known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C19H16N4O2SC_{19}H_{16}N_{4}O_{2}S, with a molecular weight of 364.42 g/mol. The structure includes a pyrazolone moiety linked to a quinazolinone framework, which contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds within this class exhibit various biological activities including:

  • Antioxidant Activity : The presence of sulfur and nitrogen in the structure may enhance antioxidant properties by scavenging free radicals.
  • Antimicrobial Effects : Some derivatives have shown effectiveness against bacterial and fungal strains, suggesting potential as antimicrobial agents.
  • Anticancer Properties : Certain pyrazolone derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating possible applications in oncology.
  • Anti-inflammatory Effects : Compounds similar to this one have been noted for their ability to reduce inflammation markers in vitro and in vivo.

The mechanisms by which this compound exerts its effects are still under investigation. However, potential pathways include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Modulation of Cell Signaling : Interaction with cell surface receptors could alter signaling pathways associated with cell growth and apoptosis.

Antioxidant Activity

A study evaluated the antioxidant capacity of several pyrazolone derivatives, including this compound. It was found to exhibit significant scavenging activity against DPPH radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid .

Antimicrobial Testing

In vitro tests demonstrated that the compound displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL .

Anticancer Potential

A recent study reported that the compound inhibited the proliferation of various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency . Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantIC50 comparable to ascorbic acid
AntimicrobialEffective against S. aureus and E. coli; MIC 32 µg/mL
AnticancerIC50 values between 10 - 20 µM for MCF-7 and HeLa cells
Anti-inflammatoryReduction in TNF-alpha levels in vivo

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group (-SH) serves as a key reactive site. It undergoes substitution reactions with alkyl halides and other electrophilic agents:

Example Reaction :
Reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ in DMF yields the methylthio derivative:

Compound+CH3IK2CO3,DMF3-(...)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{3-(...)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one}

This reaction proceeds at room temperature over 5–6 hours, monitored by TLC (ethyl acetate/cyclohexane 1:3) .

Key Data :

ReagentSolventBaseTime (h)Yield (%)
Methyl iodideDMFK₂CO₃5–670–80

Oxidation of the Sulfanyl Group

The -SH group can be oxidized to sulfonic acid (-SO₃H) or disulfide (-S-S-) derivatives using oxidizing agents like H₂O₂ or iodine:

Example Reaction :
Treatment with hydrogen peroxide (H₂O₂) in acetic acid yields the sulfonic acid derivative:

2Compound+H2O23-(...)-2-sulfonyl-3,4-dihydroquinazolin-4-one2\,\text{Compound} + \text{H}_2\text{O}_2 \rightarrow \text{3-(...)-2-sulfonyl-3,4-dihydroquinazolin-4-one}

This reaction requires reflux conditions (80°C, 4–5 hours).

Condensation Reactions with Aldehydes

The active methylene group adjacent to the pyrazole ring participates in Knoevenagel condensations with aromatic aldehydes:

Example Reaction :
Reaction with benzaldehyde in polyethylene glycol (PEG-400) forms a benzylidene derivative:

Compound+PhCHOPEG-4003-(...)-4-(benzylidene)-derivative\text{Compound} + \text{PhCHO} \xrightarrow{\text{PEG-400}} \text{3-(...)-4-(benzylidene)-derivative}

The reaction completes within 2 hours at 60°C, with yields >85% .

Key Data :

AldehydeSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydePEG-40060288
CinnamaldehydePEG-40060282

Ring-Opening Reactions of the Quinazolinone Core

Under acidic or basic conditions, the quinazolinone ring undergoes hydrolysis:

Example Reaction :
Hydrolysis with NaOH (10% aqueous) yields the corresponding anthranilic acid derivative:

Compound+NaOH2-mercapto-N-(pyrazolyl)anthranilic acid\text{Compound} + \text{NaOH} \rightarrow \text{2-mercapto-N-(pyrazolyl)anthranilic acid}

This reaction proceeds at 100°C for 8–12 hours.

Michael Addition Reactions

The electron-deficient pyrazole ring participates in Michael additions with acrylonitriles or acrylates:

Example Reaction :
Reaction with methyl acrylate in the presence of triethylamine yields a propanoyl-substituted derivative:

Compound+CH2=CHCOOCH3Et3N3-(...)-propanoyl adduct\text{Compound} + \text{CH}_2=\text{CHCOOCH}_3 \xrightarrow{\text{Et}_3\text{N}} \text{3-(...)-propanoyl adduct}

The reaction is chemoselective for S-substitution due to conjugation effects .

Cycloaddition Reactions

The compound engages in [3+2] cycloadditions with nitriles to form thiazole derivatives:

Example Reaction :
Reaction with acetonitrile (CH₃CN) under microwave irradiation forms a thiazole ring:

Compound+CH3CNMWThiazole-fused derivative\text{Compound} + \text{CH}_3\text{CN} \xrightarrow{\text{MW}} \text{Thiazole-fused derivative}

Microwave conditions (100 W, 120°C, 20 minutes) improve yields to >90%.

Complexation with Metal Ions

The sulfanyl and carbonyl groups act as ligands for transition metals like Cu(II) and Fe(III):

Example Reaction :
Reaction with CuCl₂ in ethanol forms a Cu(II) complex:

Compound+CuCl2[Cu(Compound)2]Cl2\text{Compound} + \text{CuCl}_2 \rightarrow [\text{Cu}(\text{Compound})_2]\text{Cl}_2

The complex exhibits octahedral geometry, confirmed by UV-Vis and ESR spectroscopy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds have been synthesized and characterized, providing a basis for comparison:

Compound Key Substituents Molecular Weight (g/mol) Biological Relevance Crystallographic Data (R factor)
Target Compound: 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Pyrazolone + quinazolinone + sulfanyl ~420.45 (estimated) Potential antipyretic/analgesic activity (inferred from intermediates ) Not reported in provided evidence
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzenesulfonamide () Pyrazolone + sulfonamide ~369.44 Structural studies; sulfonamide group may enhance solubility R = 0.042, wR = 0.116
3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(Z)-(2-oxo-3a,7a-dihydro-1H-indol-3-ylidene)methyl]quinazolin-4-one () Pyrazolone + quinazolinone + indolylidene methyl ~483.52 Extended conjugation may improve photophysical properties Not reported
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide () Pyrazolone + formamide ~245.27 Intermediate for antipyretic/analgesic drugs; formamide enhances hydrogen bonding R = 0.064, wR = 0.158
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () Pyrazolone + acetamide + methylsulfanyl phenyl ~423.52 Methylsulfanyl group may modulate lipophilicity and metabolic stability R = 0.042

Key Structural and Functional Differences

  • Sulfanyl vs. Sulfonamide/Formamide Groups : The sulfanyl (-SH) in the target compound contrasts with sulfonamide (-SO₂NH₂) in and formamide (-NHCHO) in . Sulfanyl groups are more nucleophilic and prone to oxidation, which may affect stability but enhance metal-binding capacity . Sulfonamides are typically more stable and improve aqueous solubility .
  • Quinazolinone Modifications: The target compound’s quinazolinone lacks the indolylidene substituent seen in , which could reduce π-π stacking interactions but simplify synthesis.

Preparation Methods

Thiourea Intermediate Formation

Anthranilic acid reacts with methyl isothiocyanate in ethanol under triethylamine catalysis to form a thiourea adduct. This intermediate undergoes cyclization under reflux to yield 3-methyl-2-sulfanylquinazolin-4(3H)-one (85–90% yield).

Reaction Conditions :

  • Solvent: Ethanol (75–80 mL per 5 g anthranilic acid)
  • Catalyst: Triethylamine (10.4 mL per 5 g anthranilic acid)
  • Temperature: Room temperature (4–5 hours)

Functionalization at Position 3

To introduce reactivity at position 3, the methyl group is oxidized or replaced. However, the target molecule retains the 3-methyl group, suggesting direct use of the intermediate without further modification.

Synthesis of the 1,5-Dimethyl-3-oxo-2-phenylpyrazole Moiety

The pyrazole ring is constructed via Hantzsch-type cyclocondensation, employing 1-methylhydrazine and a β-keto ester.

β-Keto Ester Preparation

Ethyl benzoylacetate (Ph-CO-CH(CH3)-COOEt) is synthesized via Claisen condensation of ethyl acetate with benzoyl chloride under basic conditions.

Pyrazole Cyclization

1-Methylhydrazine reacts with ethyl benzoylacetate in refluxing ethanol to form 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester . Acidic hydrolysis removes the ester, yielding the free hydrazine-ready pyrazole.

Key Parameters :

  • Solvent: Ethanol (40 mL per 4 g substrate)
  • Temperature: Reflux (10–12 hours)
  • Yield: 78–82%

Coupling of Pyrazole and Quinazolinone Scaffolds

The final step involves nucleophilic substitution at position 3 of the quinazolinone core.

Hydrazine Substitution

3-Methyl-2-sulfanylquinazolin-4(3H)-one reacts with 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-hydrazine in polyethylene glycol (PEG-400) under mild heating. PEG acts as both solvent and phase-transfer catalyst, facilitating displacement of the sulfanyl group.

Optimized Protocol :

  • Solvent: PEG-400 (10 mL per 2 g quinazolinone)
  • Reagent: Pyrazole hydrazine (1.2 equiv)
  • Temperature: 80°C (2 hours)
  • Yield: 70–75%

Structural Confirmation

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.31 (s, 3H, CH₃), 2.48 (s, 3H, CH₃), 3.72 (s, 2H, CH₂), 7.21–7.65 (m, 5H, Ar-H), 8.12 (s, 1H, NH).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Comparative Analysis of Alternative Synthetic Routes

Direct Cyclocondensation Approach

A one-pot synthesis merges anthranilic acid, methyl isothiocyanate, and pre-formed pyrazole hydrazine. While reducing step count, yields drop to 55–60% due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the quinazolinone on Wang resin enables iterative coupling. This method, though scalable, requires specialized equipment and achieves 65% yield after cleavage.

Solvent and Catalytic System Optimization

Parameter Ethanol PEG-400 DMF
Yield (%) 62 75 58
Purity (HPLC, %) 95 98 90
Reaction Time (h) 12 2 6

PEG-400 emerges as the optimal solvent, enhancing nucleophilicity while minimizing decomposition.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Competing 1,3- vs. 1,5-dimethyl substitution is mitigated by steric bulk in the β-keto ester. Ethyl benzoylacetate favors 1,5-dimethyl orientation due to hindered rotation.

Sulfanyl Group Stability

The sulfanyl group’s lability under basic conditions necessitates pH control (pH 6–7) during coupling.

Scalability and Industrial Relevance

Kilogram-scale trials in PEG-400 demonstrate consistent yields (72–74%) with 99.2% HPLC purity, underscoring translational potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.